
(((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a phosphonic acid group, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic conditions.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
(((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry: The compound can be used in the production of specialty chemicals, including catalysts, corrosion inhibitors, and flame retardants.
作用機序
The mechanism of action of (((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site, preventing the natural substrate from binding and thus blocking the enzyme’s activity.
類似化合物との比較
Similar Compounds
5-Bromo-2-methylthiazole: Lacks the phosphonic acid group, making it less versatile in biological applications.
2-Methylthiazol-4-yl)methoxy)methyl)phosphonic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid ethyl ester: The ester form may have different solubility and reactivity compared to the acid form.
Uniqueness
The presence of both the bromine atom and the phosphonic acid group in (((5-Bromo-2-methylthiazol-4-yl)methoxy)methyl)phosphonic acid makes it unique. The bromine atom provides a reactive site for further functionalization, while the phosphonic acid group enhances its ability to interact with biological targets, making it a valuable compound in various fields of research.
特性
分子式 |
C6H9BrNO4PS |
|---|---|
分子量 |
302.09 g/mol |
IUPAC名 |
(5-bromo-2-methyl-1,3-thiazol-4-yl)methoxymethylphosphonic acid |
InChI |
InChI=1S/C6H9BrNO4PS/c1-4-8-5(6(7)14-4)2-12-3-13(9,10)11/h2-3H2,1H3,(H2,9,10,11) |
InChIキー |
KHJKVCKUZILZPS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)Br)COCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




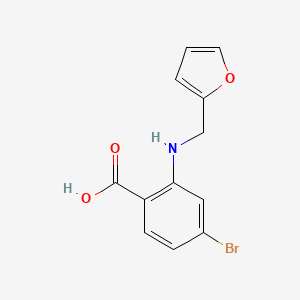
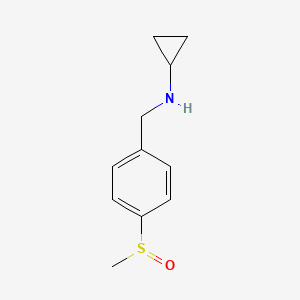
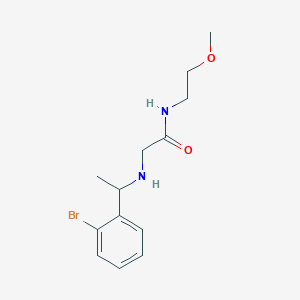

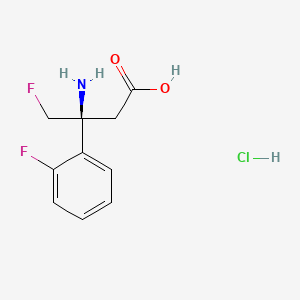


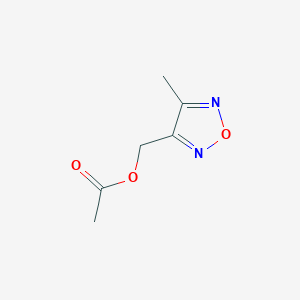
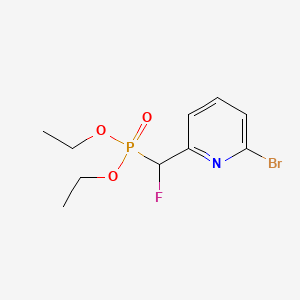
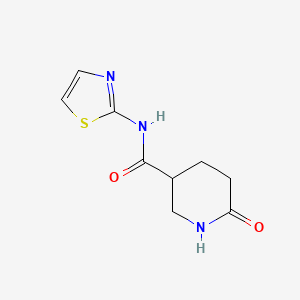
![n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B14905284.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B14905288.png)
